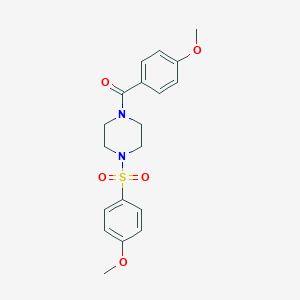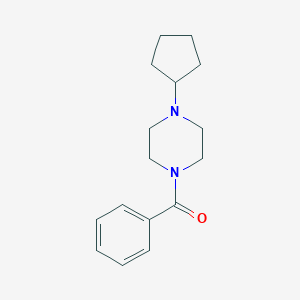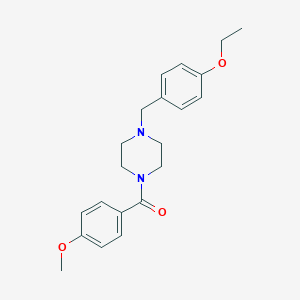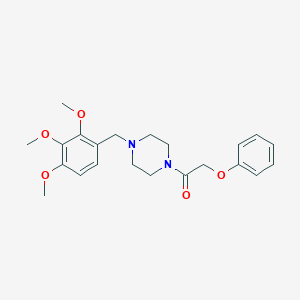
1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE: is a complex organic compound characterized by the presence of a piperazine ring substituted with methoxy-benzenesulfonyl and methoxy-phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxy-Benzenesulfonyl Group: The piperazine ring is then reacted with 4-methoxy-benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the methoxy-benzenesulfonyl group.
Attachment of Methoxy-Phenyl Group: Finally, the compound is reacted with 4-methoxy-benzoyl chloride to attach the methoxy-phenyl group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 4-methoxy-benzenesulfonic acid or 4-methoxy-benzoic acid.
Reduction: Formation of 4-(4-methoxy-benzenesulfanyl)-piperazin-1-yl-(4-methoxy-phenyl)-methanone.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study the interactions of sulfonyl and methoxy groups with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl and methoxy groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-chloro-phenyl)-methanone: Similar structure but with a chloro group instead of a methoxy group.
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-hydroxy-phenyl)-methanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
- The presence of two methoxy groups in 1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE provides unique electronic properties that can influence its reactivity and interactions with biological targets.
- The combination of sulfonyl and methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Propiedades
Fórmula molecular |
C19H22N2O5S |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-5-3-15(4-6-16)19(22)20-11-13-21(14-12-20)27(23,24)18-9-7-17(26-2)8-10-18/h3-10H,11-14H2,1-2H3 |
Clave InChI |
BQVKFOVUMHMRMK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)

![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE](/img/structure/B247787.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B247789.png)
![1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247792.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-(4-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-piperazin-1-yl)-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247795.png)
![1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247796.png)
![1-(4-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247799.png)

